4,4,4-Trifluoro-3-hydroxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22072. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUMZEQLWJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-35-1, 86884-21-1 | |

| Record name | NSC22072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4,4,4-Trifluoro-3-hydroxybutanoic acid

Introduction

4,4,4-Trifluoro-3-hydroxybutanoic acid (TFHBA) is a fluorinated carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered acidity, making it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure and purity is paramount for its effective application, necessitating a comprehensive spectroscopic analysis.

This guide provides a detailed exploration of the analytical methodologies for the structural elucidation and characterization of TFHBA. We will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS)—offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the spectroscopic characterization of fluorinated organic molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₄H₅F₃O₃, presents several key functional groups that give rise to characteristic spectroscopic signals.

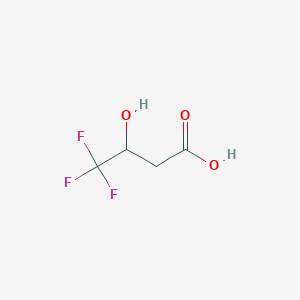

Caption: Molecular Structure of this compound.

The molecule comprises a carboxylic acid group, a methylene group (CH₂), a methine group (CH) bearing a hydroxyl group, and a trifluoromethyl group (CF₃). Each of these components will be interrogated by the spectroscopic techniques discussed below.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like TFHBA, Attenuated Total Reflectance (ATR) is a convenient and widely used sample handling technique that requires minimal sample preparation.[1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2] Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid TFHBA sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of TFHBA is expected to exhibit several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| Alcohol O-H | Stretching | 3500-3200 (broad) | This may overlap with the carboxylic acid O-H stretch. |

| C-H (sp³) | Stretching | 3000-2850 | Arising from the CH and CH₂ groups. |

| Carboxylic Acid C=O | Stretching | 1725-1700 | The exact position is influenced by hydrogen bonding. |

| C-O | Stretching | 1300-1000 | Both the carboxylic acid and alcohol C-O bonds contribute. |

| C-F | Stretching | 1300-1100 (strong) | The CF₃ group will produce strong, characteristic absorptions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms. For TFHBA, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is crucial. For TFHBA, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar molecule and allow for the observation of the exchangeable protons of the carboxylic acid and hydroxyl groups.[3][4] Deuterated chloroform (CDCl₃) can also be used, but the acidic protons may exchange or give very broad signals.[3]

-

Sample Preparation: Dissolve 5-10 mg of TFHBA in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling to |

| -COOH | 10-13 | Singlet (broad) | - |

| -OH | 4-6 | Doublet | CH |

| -CH- | 4.0-4.5 | Multiplet | CH₂, OH, CF₃ |

| -CH₂- | 2.5-3.0 | Doublet of doublets | CH |

-

Causality: The downfield shift of the carboxylic acid proton is due to the strong deshielding effect of the adjacent carbonyl group. The methine proton (-CH-) is shifted downfield by the adjacent electron-withdrawing hydroxyl and trifluoromethyl groups. The methylene protons (-CH₂-) are diastereotopic and will appear as a complex multiplet due to coupling to the adjacent chiral center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Comments |

| C=O | 170-180 | Carboxylic acid carbonyl. |

| -CF₃ | 120-130 (quartet) | The carbon is split by the three attached fluorine atoms (¹JCF). |

| -CH(OH)- | 65-75 (quartet) | This carbon will show a smaller coupling to the fluorine atoms (²JCF). |

| -CH₂- | 35-45 | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for the analysis of fluorinated compounds.[5][6]

| Fluorine(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling to |

| -CF₃ | -75 to -80 | Doublet | CH |

-

Causality: The chemical shift is referenced to an internal or external standard, typically CFCl₃.[7] The trifluoromethyl group will appear as a single resonance, which will be split into a doublet by the adjacent methine proton.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like TFHBA.

-

Sample Preparation: Prepare a dilute solution of TFHBA in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Interpretation of the Mass Spectrum

-

Negative Ion Mode: In negative ion mode, the deprotonated molecule, [M-H]⁻, is expected to be the base peak, confirming the molecular weight of 158.08 g/mol .

-

Positive Ion Mode: In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da).[8] Tandem mass spectrometry (MS/MS) experiments would be required to induce and analyze further fragmentation, which could involve cleavage of the C-C bonds.[9][10]

Caption: Predicted ESI-MS Fragmentation of TFHBA in Negative Ion Mode.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of IR, multi-nuclear NMR, and mass spectrometry, provides a robust framework for its unequivocal structural confirmation and purity assessment. The interplay of these techniques allows for the confident assignment of all structural features, from the characteristic vibrations of its functional groups to the precise connectivity of its carbon-hydrogen-fluorine framework and its molecular mass. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, development, and application of this important fluorinated building block.

References

- 1. jascoinc.com [jascoinc.com]

- 2. rtilab.com [rtilab.com]

- 3. NMR 溶剂 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorado.edu [colorado.edu]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4,4-Trifluoro-3-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Analytical

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,4,4-Trifluoro-3-hydroxybutanoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the spectral features, including the profound influence of the trifluoromethyl group on chemical shifts and spin-spin coupling constants. This document serves as a practical reference for researchers working with fluorinated compounds, offering field-proven insights into spectral interpretation and experimental design.

Introduction: The Structural Significance of this compound

This compound is a chiral carboxylic acid featuring a trifluoromethyl group adjacent to a stereocenter. The unique electronic properties of fluorine, particularly its high electronegativity, impart distinct chemical and biological characteristics to the molecule. Understanding the precise three-dimensional structure is paramount for elucidating its function and for the rational design of new derivatives. High-resolution NMR spectroscopy provides the most powerful means of achieving this, offering detailed information about the connectivity and stereochemistry of the molecule.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this fluorinated acid, providing a robust framework for its characterization.

Foundational Principles: ¹H and ¹³C NMR of a Fluorinated Chiral Acid

The NMR spectra of this compound are dictated by the interplay of several key factors:

-

Chemical Shift (δ): The location of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus. The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly deshields adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals. In this molecule, we will observe not only proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) couplings but also significant couplings between protons/carbons and the fluorine nuclei of the CF₃ group (¹H-¹⁹F and ¹³C-¹⁹F). The magnitude of these coupling constants provides valuable information about the number of bonds separating the coupled nuclei and their spatial orientation.

-

Chirality and Diastereotopicity: The presence of a chiral center at C3 renders the two protons on C2 diastereotopic. This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and distinct couplings to the proton on C3.

Predicted ¹H NMR Spectral Analysis

Based on established principles and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to exhibit the following signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-3 (CH) | ~4.5 - 4.7 | ddd (doublet of doublet of doublets) | ³JH3-H2a ≈ 8-10 Hz, ³JH3-H2b ≈ 3-5 Hz, ³JH3-F ≈ 6-8 Hz |

| H-2a (CH₂) | ~2.8 - 3.0 | dd (doublet of doublets) | ²JH2a-H2b ≈ 16-18 Hz, ³JH2a-H3 ≈ 8-10 Hz |

| H-2b (CH₂) | ~2.6 - 2.8 | dd (doublet of doublets) | ²JH2a-H2b ≈ 16-18 Hz, ³JH2b-H3 ≈ 3-5 Hz |

| OH | Variable | br s (broad singlet) | - |

| COOH | Variable | br s (broad singlet) | - |

Detailed Signal Interpretation:

-

H-3 (Methine Proton): This proton is attached to the chiral carbon bearing the hydroxyl and trifluoromethyl groups. It is expected to be the most downfield of the aliphatic protons due to the deshielding effects of the adjacent oxygen and the CF₃ group. Its signal will be a complex multiplet, a doublet of doublet of doublets, arising from coupling to the two diastereotopic protons on C2 (H-2a and H-2b) and the three fluorine atoms of the CF₃ group. The three-bond proton-fluorine coupling (³JHF) is a key feature.

-

H-2a and H-2b (Methylene Protons): As diastereotopic protons, H-2a and H-2b will have distinct chemical shifts. They will exhibit a large geminal coupling (²JHH) to each other, resulting in a doublet for each signal. Each of these doublets will be further split by the vicinal coupling to H-3 (³JHH), leading to a doublet of doublets for each proton. The difference in their coupling constants to H-3 is a consequence of their different dihedral angles with respect to H-3.

-

OH and COOH Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and may exchange with deuterium if a deuterated solvent containing exchangeable protons (like D₂O) is used.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The influence of the fluorine atoms is particularly pronounced in the ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant(s) (J, Hz) |

| C-1 (COOH) | ~172 - 175 | t (triplet) | ³JCF ≈ 2-4 Hz |

| C-4 (CF₃) | ~125 - 128 | q (quartet) | ¹JCF ≈ 280-290 Hz |

| C-3 (CHOH) | ~70 - 73 | q (quartet) | ²JCF ≈ 30-35 Hz |

| C-2 (CH₂) | ~38 - 41 | q (quartet) | ³JCF ≈ 2-4 Hz |

Detailed Signal Interpretation:

-

C-1 (Carbonyl Carbon): The carboxylic acid carbon will appear in the typical downfield region for this functional group. It is expected to show a small three-bond coupling to the fluorine atoms (³JCF), resulting in a triplet multiplicity in a high-resolution spectrum.

-

C-4 (Trifluoromethyl Carbon): This carbon will exhibit a very large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a distinct quartet. The chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atoms.

-

C-3 (Methine Carbon): The carbon of the chiral center will also be split into a quartet due to the two-bond coupling with the fluorine atoms (²JCF). Its chemical shift is influenced by both the hydroxyl and trifluoromethyl groups.

-

C-2 (Methylene Carbon): This carbon will also experience a small three-bond coupling to the fluorine atoms (³JCF), which may or may not be resolved, but could lead to a quartet-like appearance or broadening of the signal.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or D₂O), 0.6-0.7 mL[1]

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Use a vortex mixer to ensure complete dissolution. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and locked onto the deuterium signal of the solvent. Shimming should be performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.[1]

-

2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

-

Visualizing Molecular Structure and Key NMR Interactions

The following diagrams illustrate the structure of this compound and the key through-bond couplings that give rise to the observed spectral features.

Figure 1: Molecular structure of this compound.

Caption: Key J-coupling interactions in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. A thorough understanding of the influence of the trifluoromethyl group on chemical shifts and the various homonuclear and heteronuclear coupling constants is essential for accurate spectral interpretation. The diastereotopicity of the methylene protons provides a clear spectral signature of the chiral nature of the molecule. By following the detailed experimental protocol and utilizing the insights provided in this guide, researchers can confidently characterize this and other structurally related fluorinated compounds, accelerating their research and development efforts.

References

Mass spectrometry of 4,4,4-Trifluoro-3-hydroxybutanoic acid

An In-depth Technical Guide to the Mass Spectrometry of 4,4,4-Trifluoro-3-hydroxybutanoic Acid

Abstract

This compound is a fluorinated hydroxycarboxylic acid of increasing interest in pharmaceutical development and metabolic research due to its structural relation to key biological molecules. The presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid moiety presents unique analytical challenges and opportunities for mass spectrometry. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will explore ionization fundamentals, derivatization strategies essential for robust analysis, proposed fragmentation pathways, and detailed protocols for both qualitative and quantitative workflows. The principles and methodologies discussed herein are grounded in established mass spectrometric theory and best practices for the analysis of challenging small molecules.

Introduction: The Analytical Challenge

This compound (TFHBA) possesses a combination of functional groups that complicates its direct analysis by mass spectrometry. Its polarity and low volatility make it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) without chemical modification.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) is more amenable, the carboxylic acid group can lead to poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode.[2] Furthermore, the trifluoromethyl group significantly influences the molecule's electronic properties and fragmentation behavior, which must be understood for confident structural elucidation.[3][4]

This guide addresses these challenges by providing a framework for developing robust and reliable mass spectrometric methods for TFHBA. We will cover:

-

Ionization Strategies: Selecting the optimal ionization technique (ESI, GC-MS) and polarity.

-

Derivatization: Essential chemical modifications to improve volatility for GC-MS and enhance ionization for LC-MS.

-

Fragmentation Analysis: Predicting and interpreting tandem mass spectrometry (MS/MS) data for structural confirmation.

-

Quantitative Method Development: A blueprint for a validated LC-MS/MS assay in a biological matrix.

Foundational Principles: Ionization & Derivatization

The choice of analytical platform—GC-MS or LC-MS—dictates the necessary sample preparation and derivatization strategy. The inherent properties of TFHBA make derivatization a mandatory step for achieving the sensitivity and robustness required in regulated bioanalysis and metabolic studies.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution but requires analytes to be volatile and thermally stable. TFHBA, with its polar hydroxyl and carboxyl groups, must be derivatized to meet these requirements.

The "Why": Derivatization for GC-MS replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with nonpolar, thermally stable groups.[1] This transformation drastically reduces the molecule's boiling point and prevents thermal degradation in the hot GC inlet and column.

Recommended Derivatization: Silylation

The most common and effective strategy for hydroxy acids is silylation, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA+TMCS).[1][6] This reaction converts both the hydroxyl and carboxyl groups into their trimethylsilyl (TMS) ether and ester, respectively.

Experimental Protocol: Silylation of TFHBA for GC-MS Analysis

-

Sample Preparation: Aliquot the sample (e.g., 100 µL of a dried biological extract) into a 2 mL autosampler vial.

-

Reagent Addition: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred platform for analyzing polar compounds like TFHBA from complex matrices. Electrospray ionization (ESI) is the most common interface.

The "Why": While TFHBA can be analyzed in its native form, its acidic nature makes it ideally suited for negative ion mode ESI ([M-H]⁻). However, negative mode can be more susceptible to matrix effects and often provides lower sensitivity than positive ion mode. Derivatizing the carboxylic acid allows for highly sensitive detection in the more robust positive ESI mode.[2][7] This strategy involves adding a permanently charged or easily protonated moiety to the molecule.[8]

Recommended Derivatization: Amidation

Reacting the carboxylic acid of TFHBA with an amine-containing reagent, such as 2-picolylamine (PA), in the presence of a coupling agent is an effective strategy.[2] The resulting amide derivative contains a basic pyridine nitrogen that is readily protonated, leading to a strong signal in positive ion mode ESI.

Experimental Protocol: Picolylamine Derivatization for LC-MS/MS

-

Sample Preparation: The sample should be in an aprotic solvent (e.g., a dried-down extract reconstituted in acetonitrile).

-

Reagent Preparation: Prepare a derivatization solution containing 10 mM 2-picolylamine (PA), 10 mM 2,2'-dipyridyl disulfide (DPDS), and 10 mM triphenylphosphine (TPP) in acetonitrile.

-

Reaction: Add 50 µL of the derivatization solution to the sample. Let the reaction proceed at room temperature for 60 minutes.

-

Analysis: Dilute the reaction mixture with an appropriate mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.

Fragmentation Pathways and Structural Elucidation

Understanding the fragmentation of TFHBA is critical for developing selective Selected Reaction Monitoring (SRM) methods and for confirming its identity. The fragmentation pattern is heavily influenced by the trifluoromethyl group and the positions of the hydroxyl and carboxyl functions.

GC-MS (Electron Ionization) of the di-TMS Derivative

Under Electron Ionization (EI), the di-TMS derivative of TFHBA will undergo characteristic cleavages. The molecular ion (M•+) may be weak or absent. Key fragmentation mechanisms include α-cleavage and rearrangements.

Proposed Key Fragments for di-TMS-TFHBA:

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 289 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from a TMS group. A common initial loss. |

| 203 | [M - COOTMS]⁺ | •COOSi(CH₃)₃ | Cleavage of the bond adjacent to the carboxyl group (loss of the TMS-ester). |

| 173 | [CH(OTMS)CH₂CF₃]⁺ | C₂H₃O₂Si(CH₃)₃ | α-cleavage between C2 and C3, retaining charge on the hydroxyl-bearing carbon. |

| 147 | [Si(CH₃)₂=O-Si(CH₃)₃]⁺ | C₄H₄F₃O | Rearrangement product common in TMS derivatives of hydroxy acids. |

| 73 | [Si(CH₃)₃]⁺ | C₇H₈F₃O₃Si | The trimethylsilyl cation, a ubiquitous and often base peak in TMS spectra. |

Note: These values are proposed based on established fragmentation rules for TMS derivatives of hydroxy acids.[9][10]

LC-MS/MS (Collision-Induced Dissociation) of the Native Acid

In negative ion mode ESI, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 157.0. Collision-Induced Dissociation (CID) will likely induce the following fragmentations.

Caption: Proposed CID fragmentation of deprotonated TFHBA.

-

Loss of Water (H₂O): A common loss from the hydroxyl group, yielding an ion at m/z 139.0.

-

Decarboxylation (CO₂): Loss of carbon dioxide from the carboxylate group is a highly favorable pathway, resulting in a fragment at m/z 113.0. This is often the most intense fragment ion for carboxylic acids.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-C bond adjacent to the CF₃ group can cleave, leading to the loss of a •CF₃ radical.[3][4] This would produce an ion at m/z 88.0.

Quantitative Analysis by LC-MS/MS

For robust quantification in complex matrices like plasma or urine, a validated LC-MS/MS method using the principle of Selected Reaction Monitoring (SRM) is the gold standard. This involves monitoring a specific precursor ion to product ion transition. A stable isotope-labeled internal standard (SIL-IS), such as TFHBA-¹³C₄ or TFHBA-d₂, is essential for correcting for matrix effects and variations in sample processing.

Proposed LC-MS/MS Method Parameters

The following table outlines a starting point for developing a quantitative method for underivatized TFHBA in negative ion mode.

| Parameter | Recommended Condition | Rationale |

| LC Column | HILIC or Mixed-Mode Anion Exchange | To retain the highly polar TFHBA, which is not well-retained on standard C18 columns.[11] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | Basic pH ensures the carboxyl group is deprotonated, aiding retention on anion exchange columns. |

| Mobile Phase B | Acetonitrile | Standard organic phase for reversed-phase and HILIC. |

| Ionization Mode | ESI Negative | Optimal for native carboxylic acids. |

| Precursor Ion | m/z 157.0 | [M-H]⁻ for TFHBA. |

| Product Ion 1 | m/z 113.0 | [M-H-CO₂]⁻ (For quantitation, likely most intense). |

| Product Ion 2 | m/z 139.0 | [M-H-H₂O]⁻ (For confirmation). |

Analytical Workflow for Quantitative Bioanalysis

A robust workflow is critical for ensuring data integrity and reproducibility, especially in regulated environments.

Caption: Standard workflow for TFHBA quantification in plasma.

This workflow, combining simple protein precipitation with a sensitive LC-MS/MS method, provides a high-throughput and reliable approach for determining TFHBA concentrations in biological samples.[12] Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires careful consideration of the analyte's unique chemical properties. While direct analysis is challenging, the use of appropriate derivatization strategies unlocks robust and sensitive methodologies on both GC-MS and LC-MS platforms. Silylation enables volatile analysis by GC-MS, providing rich fragmentation data for structural confirmation. For high-sensitivity quantification in complex matrices, LC-MS/MS, particularly after derivatization to enhance positive mode ionization, is the superior choice. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and validate high-quality analytical methods for this important fluorinated compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Derivatization of a-hydroxy acids - Chromatography Forum [chromforum.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxybutanoic acid, 2TMS derivative [webbook.nist.gov]

- 10. Human Metabolome Database: Predicted GC-MS Spectrum - 2,4-Dihydroxybutanoic acid GC-MS (3 TMS) - 70eV, Positive (HMDB0000360) [hmdb.ca]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Computational Investigation of 4,4,4-Trifluoro-3-hydroxybutanoic Acid

Abstract

4,4,4-Trifluoro-3-hydroxybutanoic acid is a chiral building block of significant interest in pharmaceutical development due to the unique physicochemical properties imparted by the trifluoromethyl group. Understanding its conformational landscape, electronic structure, and spectroscopic properties is crucial for optimizing its use in synthesis and predicting its interactions in biological systems. This technical guide provides a comprehensive framework for the computational investigation of this molecule using Density Functional Theory (DFT). It is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate their research. The guide details a validated, step-by-step workflow, from initial structure generation to the analysis of key molecular properties, and explains the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Significance of Fluorination in Drug Design

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (–CF₃) group, is a widely adopted strategy in modern medicinal chemistry. The –CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. This compound serves as a valuable chiral precursor for more complex active pharmaceutical ingredients (APIs).

Computational chemistry provides an indispensable toolkit for elucidating the intrinsic properties of such molecules at a level of detail often inaccessible through experimentation alone. By simulating molecular behavior in silico, we can predict stable conformations, understand electronic effects, and interpret spectroscopic data with high fidelity. This guide outlines a robust computational protocol for characterizing this compound, providing insights that can directly inform and guide laboratory research.

Computational Methodology: A Validated Workflow

The following protocol describes a complete computational workflow for the characterization of this compound. The choice of methodology is grounded in established practices for small organic molecules, particularly those containing fluorine, where electron correlation effects are significant.[1][2][3]

Rationale for Method Selection

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering an excellent balance between accuracy and computational cost. For this study, the B3LYP hybrid functional is recommended. B3LYP has a long track record of providing reliable geometric, thermodynamic, and spectroscopic predictions for a wide range of organic molecules.[4]

Basis Set: The 6-311++G(d,p) basis set is selected.

-

6-311G: A triple-zeta valence basis set that provides a flexible description of the electron distribution.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing non-covalent interactions, such as intramolecular hydrogen bonds, which are expected in our target molecule.[5]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron density and leading to more accurate molecular geometries and energies.

This combination of DFT functional and basis set has been shown to yield results in good agreement with experimental values for related fluorinated compounds.[1][6]

Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Construct the 3D structure of both the (R)- and (S)-enantiomers of this compound using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial, rapid molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry.

-

-

Conformational Analysis:

-

The molecule has several rotatable bonds (C-C, C-O, C-OH). Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is highly probable.

-

Perform a systematic conformational search by rotating the key dihedral angles (e.g., O=C–C–C and C–C–O–H) in discrete steps (e.g., 30°).

-

-

Geometry Optimization:

-

Take the lowest energy conformers identified in the previous step and perform a full geometry optimization at the target level of theory: B3LYP/6-311++G(d,p) .

-

The optimization should be carried out until the forces on the atoms are effectively zero, and the geometry has converged to a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ) on the optimized geometry.

-

Self-Validation Check: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable conformer.

-

The results of this calculation provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared (IR) and Raman spectra.

-

-

Analysis of Molecular Properties:

-

From the converged wavefunction, a host of electronic properties can be calculated:

-

Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Mulliken Atomic Charges: Calculate atomic charges to quantify the electron distribution and the effects of the electron-withdrawing –CF₃ group.[3]

-

NMR Spectroscopy: Predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. This allows for direct comparison with experimental data.[6]

-

-

Computational Workflow Diagram

The entire computational process can be visualized as a sequential workflow, ensuring that each step logically follows the last and includes necessary validation checks.

References

A Comprehensive Guide to the Theoretical Modeling of Trifluoromethylated Chiral Compounds

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] As the demand for enantiomerically pure trifluoromethylated compounds grows, the need for robust and predictive theoretical models to elucidate their three-dimensional structure and reactivity has become paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of computational chemistry in the study of trifluoromethylated chiral compounds. We will delve into the nuances of conformational analysis, the prediction of chiroptical properties for absolute configuration determination, and the elucidation of complex reaction mechanisms, offering field-proven insights and step-by-step protocols to navigate this challenging yet rewarding area of computational chemistry.

The Significance of the Trifluoromethyl Group in Chiral Drug Design

The trifluoromethyl group is often considered a "magic bullet" in drug design.[1] Its unique electronic properties, stemming from the high electronegativity of fluorine, can dramatically alter the physicochemical characteristics of a parent molecule.[2][3] The introduction of a CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Modulate Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]

-

Influence Binding Affinity: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein binding pockets, enhancing the potency of a drug candidate.

-

Alter Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.

Given these profound effects, the precise spatial arrangement of the CF₃ group within a chiral molecule is critical to its biological activity. Theoretical modeling provides an indispensable toolkit for understanding and predicting these structure-activity relationships.

Foundational Pillar: Conformational Analysis of Trifluoromethylated Compounds

For any flexible chiral molecule, its observed properties are a Boltzmann-weighted average of the properties of all its accessible conformations. Therefore, a thorough conformational analysis is the critical first step in any theoretical modeling study.[4] This is particularly important for trifluoromethylated compounds, as the bulky and electronegative CF₃ group can significantly influence conformational preferences.

Methodologies for Conformational Searching

Several computational methods can be employed to explore the conformational space of a molecule. A common and effective approach is the Monte Carlo method, where random rotations are applied to torsion angles to generate new structures, which are then minimized.[4]

Experimental Protocol: Monte Carlo Conformational Search

-

Initial Structure Preparation: Build the initial 3D structure of the trifluoromethylated chiral compound using a molecular editor.

-

Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., OPLS4). The choice of force field is crucial for accurately describing the non-bonded interactions involving fluorine.

-

Search Execution: Perform a Monte Carlo search using software such as MacroModel or CONFLEX.[5] A typical search involves thousands of steps to ensure a comprehensive exploration of the conformational space.[4]

-

Energy Windowing: Retain all unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.[6]

-

Duplicate Removal: Use a root-mean-square deviation (RMSD) cutoff to identify and remove duplicate conformers.

Determination of Absolute Configuration via Chiroptical Spectroscopy

One of the most powerful applications of theoretical modeling is the determination of the absolute configuration of chiral molecules. This is achieved by comparing experimentally measured chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), with spectra predicted from first-principles calculations.[7][8]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for determining absolute configuration.

Workflow for Absolute Configuration Determination using VCD

The following diagram illustrates the typical workflow for determining the absolute configuration of a trifluoromethylated chiral compound using VCD spectroscopy.

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Calculation with Gaussian

-

Conformational Search: Perform a thorough conformational search as described in Section 2.1.

-

DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). A commonly used and effective level of theory is B3LYP with a 6-31G(d) basis set.[9][10]

-

Gaussian Input:

-

-

VCD Spectrum Generation: The Freq=VCD keyword in Gaussian will compute the VCD intensities.

-

Boltzmann Averaging: The individual VCD spectra of the conformers must be averaged based on their Boltzmann populations, which are calculated from their relative free energies. Software like Schrödinger's suite or custom scripts can be used for this purpose.[6]

-

Comparison: Compare the Boltzmann-averaged theoretical VCD spectrum with the experimental spectrum. The absolute configuration is assigned based on the best match.[7]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left and right circularly polarized UV-visible light. It is particularly useful for molecules containing chromophores. The theoretical prediction of ECD spectra involves calculating the electronic excitation energies and rotatory strengths using Time-Dependent DFT (TD-DFT).

Experimental Protocol: ECD Calculation with ORCA

-

Geometry Optimization: Obtain the optimized geometries of the low-energy conformers at a suitable DFT level (e.g., B3LYP/def2-TZVP).

-

TD-DFT Calculation: For each conformer, perform a TD-DFT calculation to obtain the excitation energies and rotatory strengths. The inclusion of a solvent model (e.g., CPCM) is often crucial for accurate results.[11]

-

ORCA Input:

-

-

Spectrum Simulation: The calculated excitation energies and rotatory strengths are then convoluted with a Gaussian or Lorentzian function to generate the ECD spectrum. Software like Multiwfn can be used for this purpose.[12]

-

Boltzmann Averaging and Comparison: Similar to VCD, the individual ECD spectra are Boltzmann-averaged and compared to the experimental spectrum to assign the absolute configuration.

Elucidating Reaction Mechanisms in Asymmetric Trifluoromethylation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways.[13] This is particularly valuable for understanding and optimizing asymmetric trifluoromethylation reactions.

Locating Transition States

The key to understanding a reaction mechanism is to locate the transition state (TS) connecting the reactants and products. This is typically a first-order saddle point on the potential energy surface.

Workflow for Mechanistic Investigation

Caption: Workflow for investigating a reaction mechanism using DFT.

Experimental Protocol: Transition State Search

-

Optimize Reactants and Products: Obtain the optimized geometries of the reactants and products.

-

Initial Guess: Generate an initial guess for the transition state structure. This can be done using methods like Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (QST2/QST3) methods available in software like Gaussian.

-

TS Optimization: Optimize the transition state guess using an appropriate algorithm (e.g., Berny optimization).

-

Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the desired reactants and products.

Best Practices: Choosing Functionals and Basis Sets

The accuracy of any DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set. For trifluoromethylated compounds, some specific considerations are necessary.

| Application | Recommended Functionals | Recommended Basis Sets | Rationale |

| Geometry Optimization | B3LYP, ωB97X-D | 6-31G(d), def2-SVP | Good balance of accuracy and computational cost for geometries of organic molecules.[14] |

| VCD/ECD Spectra | B3LYP, CAM-B3LYP | 6-31G(d), def2-TZVP | Hybrid functionals often provide good accuracy for chiroptical properties. |

| 19F NMR Chemical Shifts | ωB97X-D, BHandHLYP | aug-cc-pVDZ, pcS-3 | These functionals and basis sets have been benchmarked for their accuracy in predicting 19F NMR chemical shifts.[15][16] |

| Reaction Mechanisms | M06-2X, ωB97X-D | 6-311+G(d,p), def2-TZVP | These functionals are known to perform well for thermochemistry and barrier heights. |

Note: It is always advisable to benchmark different functionals and basis sets for a specific system of interest, especially when high accuracy is required.

Challenges and Future Outlook

Despite the significant advances in computational chemistry, the theoretical modeling of trifluoromethylated chiral compounds still presents some challenges:

-

Strong Correlation Effects: The high electron density around the fluorine atoms can lead to strong electron correlation effects, which may not be adequately described by standard DFT functionals.

-

Solvent Effects: Implicit solvent models may not always capture the specific hydrogen bonding or other interactions that can influence conformation and reactivity. Explicit solvent models, while more accurate, are computationally expensive.

-

Computational Cost: Accurate calculations on large and flexible molecules can be computationally demanding, requiring significant high-performance computing resources.[17][18]

The future of theoretical modeling in this field lies in the development of more accurate and efficient computational methods, including machine learning potentials and advanced DFT functionals.[19] These advancements will enable the routine and highly accurate prediction of the properties of trifluoromethylated chiral compounds, further accelerating the pace of drug discovery and development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. expchem3.com [expchem3.com]

- 6. schrodinger.com [schrodinger.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. biotools.us [biotools.us]

- 9. gaussian.com [gaussian.com]

- 10. G03 Manual: FREQ [wild.life.nctu.edu.tw]

- 11. Electronic Circular Dichroism (ECD) - ORCA 6.0 TUTORIALS [faccts.de]

- 12. Simulating UV-Vis and ECD spectra using ORCA and Multiwfn - 思想家公社的门口:量子化学·分子模拟·二次元 [sobereva.com]

- 13. benchchem.com [benchchem.com]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 16. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. arxiv.org [arxiv.org]

An In-Depth Technical Guide to the Stability and Degradation Profile of 4,4,4-Trifluoro-3-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of 4,4,4-Trifluoro-3-hydroxybutanoic acid. As a molecule of interest in pharmaceutical and materials science, understanding its intrinsic stability is paramount for the development of robust formulations and for predicting its environmental fate. This document synthesizes information on the chemical behavior of its core functional groups—a β-hydroxy acid and a trifluoromethyl carbinol—to predict its degradation profile under various stress conditions. Furthermore, it outlines detailed, state-of-the-art protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction: The Significance of this compound

This compound is a chiral building block that incorporates both a β-hydroxy acid motif and a trifluoromethyl group. The trifluoromethyl group is a key substituent in many modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] The β-hydroxy acid functionality is found in numerous biologically active molecules and serves as a versatile synthetic intermediate. A thorough understanding of the stability of this molecule is crucial for its application in drug development, ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.

This guide will delve into the predicted chemical liabilities of this compound, propose likely degradation pathways, and provide a systematic approach to experimentally verify its stability profile in line with regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties and Predicted Stability

The stability of this compound is dictated by the interplay of its carboxylic acid, secondary alcohol, and trifluoromethyl functional groups.

| Property | Predicted Characteristic | Rationale |

| Acidity | Stronger acid than its non-fluorinated analog, 3-hydroxybutanoic acid. | The potent electron-withdrawing inductive effect of the trifluoromethyl group will increase the acidity of the carboxylic acid and the secondary alcohol.[2][3] |

| Solubility | Likely soluble in water and polar organic solvents. | The presence of the hydroxyl and carboxylic acid groups will facilitate hydrogen bonding. |

| Chemical Stability | The C-F bonds are exceptionally strong, rendering the trifluoromethyl group itself highly stable to chemical and thermal degradation.[1] The primary sites of reactivity are expected to be the hydroxyl and carboxylic acid groups. | The trifluoromethyl group is known for its high metabolic and chemical stability.[4] |

Predicted Degradation Pathways

Based on the chemistry of β-hydroxy acids and compounds containing a trifluoromethyl-carbinol moiety, several degradation pathways can be anticipated under forced stress conditions.

Dehydration

β-hydroxy acids are known to undergo dehydration to form α,β-unsaturated acids, particularly under acidic or thermal stress.[5] This is a primary anticipated degradation pathway for this compound.

Predicted Product: 4,4,4-Trifluoro-2-butenoic acid

Oxidation

The secondary alcohol is susceptible to oxidation, which would yield a β-keto acid. Strong oxidants can convert secondary alcohols to ketones.[6]

Predicted Product: 4,4,4-Trifluoro-3-oxobutanoic acid

Decarboxylation

While β-hydroxy acids are not as prone to decarboxylation as β-keto acids, this pathway could be induced under harsh thermal conditions. Theoretical studies on the pyrolysis of 3-hydroxybutanoic acid suggest that homolytic bond fission is a primary decomposition route at high temperatures.[7]

Predicted Product: 1,1,1-Trifluoropropan-2-ol

Esterification and Hydrolysis

In the presence of alcohols, acid-catalyzed esterification of the carboxylic acid can occur. Conversely, if the molecule is in an ester form, it will be susceptible to both acid- and base-catalyzed hydrolysis.[8][9][10][11]

The following diagram illustrates the predicted major degradation pathways:

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Analysis

A systematic approach to understanding the stability of this compound involves conducting forced degradation studies followed by the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[12] These studies should be conducted on a single batch of the substance and aim for a target degradation of 5-20%.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. jk-sci.com [jk-sci.com]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

The Strategic Advantage of Fluorination: A Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanoic Acid in Modern Drug Discovery

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group (-CF3), in particular, offers a unique confluence of high electronegativity, steric bulk, and lipophilicity that can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide provides an in-depth exploration of 4,4,4-Trifluoro-3-hydroxybutanoic acid, a key chiral building block that leverages the advantageous properties of the trifluoromethyl group for the synthesis of advanced pharmaceutical intermediates. As a versatile synthon, its strategic application enables the development of novel therapeutics with enhanced efficacy and safety profiles.[4]

Physicochemical Properties of Trifluoromethyl-Containing Butanoic Acids

The introduction of trifluoromethyl groups significantly alters the physicochemical characteristics of butanoic acid derivatives. A comparative summary of key properties is presented below.

| Property | This compound Derivative | Reference Compound (e.g., 3-hydroxybutanoic acid) |

| Molecular Formula | C4H5F3O3 | C4H8O3 |

| Molecular Weight | 158.08 g/mol [5] | 104.10 g/mol |

| Topological Polar Surface Area | 57.5 Ų[5] | 57.5 Ų |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3[5] | 3 |

| Predicted LogP | 0.6[5] | -0.2 |

Synthesis of this compound: A Tale of Two Routes

The synthesis of enantiomerically pure this compound is pivotal for its application in drug development. Both chemical and enzymatic methods have been refined to achieve high yields and stereoselectivity.

Chemical Synthesis: Asymmetric Catalysis

A practical asymmetric synthetic route involves the heterochiral crystallization of 4,4,4-trifluoro-3-hydroxybutyrophenones, followed by a Baeyer-Villiger oxidation.[6] This method leverages the formation of specific hydrogen bonding assemblies to achieve separation of enantiomers.

Experimental Protocol: Asymmetric Synthesis via Heterochiral Crystallization

-

Racemic Butyrophenone Synthesis: Synthesize racemic 4,4,4-trifluoro-3-hydroxybutyrophenone.

-

Heterochiral Crystallization: Perform a heterochiral crystallization to separate the enantiomers through the formation of double hydrogen bonding assemblies.[6]

-

Baeyer-Villiger Oxidation: Subject the desired enantiomer to a Baeyer-Villiger oxidation reaction using trifluoroperacetic acid to yield the corresponding phenyl ester.[6]

-

Hydrolysis: Hydrolyze the resulting ester to obtain the final product, this compound.

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalytic methods offer a sustainable and highly selective alternative to traditional chemical synthesis.[7] The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using microorganisms such as Saccharomyces uvarum provides a direct route to the (R)-enantiomer of the corresponding ester, which can then be hydrolyzed.[8]

Experimental Protocol: Microbial Asymmetric Reduction

-

Yeast Culture Preparation: Cultivate whole cells of Saccharomyces uvarum SW-58 in an appropriate growth medium.

-

Biphasic System Setup: Prepare an aqueous-organic solvent biphasic system. Dibutylphthalate is a suitable organic phase.[8]

-

Bioreduction: Introduce the ethyl 4,4,4-trifluoroacetoacetate substrate to the biphasic system containing the yeast cells. Maintain optimal pH, temperature, and agitation for the reaction.[8]

-

Extraction: After the reaction reaches the desired conversion, separate the organic phase containing the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.[8]

-

Hydrolysis: Perform hydrolysis of the ester to yield (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid.

Caption: Enzymatic synthesis of this compound.

Applications in Drug Development: A Chiral Building Block of Strategic Importance

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Enhancing Metabolic Stability and Lipophilicity

The trifluoromethyl group is exceptionally stable to metabolic degradation.[2] Its introduction into a drug molecule can block metabolic pathways, leading to a longer half-life and improved bioavailability.[3] Furthermore, the lipophilic nature of the -CF3 group can enhance a drug's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[2]

Modulating Biological Activity

The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[3] This can lead to increased binding affinity and selectivity for the target protein. In some cases, the trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for fine-tuning of a drug's activity.[2]

Case Studies in Drug Design

Numerous approved drugs and clinical candidates contain the trifluoromethyl group, highlighting its importance in modern drug discovery.[1] For instance, the anticancer drug Tasquinimod, which contains two trifluoromethyl groups, inhibits tumor angiogenesis by targeting Histone Deacetylase 4 (HDAC4).[9] The presence of these groups is critical for its biological activity.

Future Perspectives

The continued exploration of fluorinated building blocks like this compound is expected to yield a new generation of therapeutics with superior efficacy and safety. Advances in both chemical and enzymatic synthesis will further facilitate the incorporation of this valuable synthon into complex drug molecules, paving the way for novel treatments for a wide range of diseases.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

Methodological & Application

Enantioselective synthesis of 4,4,4-Trifluoro-3-hydroxybutanoic acid

An Application Note and Protocol Guide for the Enantioselective Synthesis of 4,4,4-Trifluoro-3-hydroxybutanoic Acid

Abstract

Optically active this compound and its esters are pivotal chiral building blocks in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, robust and stereocontrolled methods for accessing enantiopure forms of this fluorinated synthon are of paramount importance. This guide provides an in-depth analysis and detailed protocols for three principal strategies for its enantioselective synthesis: catalytic asymmetric hydrogenation, whole-cell enzymatic reduction, and chiral auxiliary-mediated synthesis. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and presents comparative data to assist researchers in selecting the optimal method for their specific application.

Introduction: The Significance of a Fluorinated Chiral Building Block

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Fluorine-containing compounds, in particular, have become indispensable in the design of new therapeutic agents.[4] The trifluoromethyl group, with its high electronegativity and steric demand, can act as a metabolically stable mimic of a methyl or even an isopropyl group, profoundly influencing the parent molecule's properties.

This compound embodies both of these critical features: a defined stereocenter and a trifluoromethyl group. Its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is a readily available starting material that serves as a prochiral substrate for various asymmetric transformations.[5][6] This document details the practical execution of these transformations, providing researchers with the necessary protocols to produce this valuable intermediate with high enantiomeric purity.

Strategy 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. This approach relies on a chiral metal complex, typically rhodium or ruthenium, which coordinates with the substrate and a hydrogen source to deliver hydrogen to one face of the carbonyl group preferentially.

Causality and Mechanistic Insight

The success of this method hinges on the design of the chiral ligand bound to the metal center. Ligands such as chiral phosphines create a specific three-dimensional chiral pocket around the active site. When the prochiral ketone, ethyl 4,4,4-trifluoroacetoacetate, binds to this complex, one of the two possible transition states is sterically or electronically favored, leading to the formation of one enantiomer of the product in excess. The choice of solvent, pressure, and temperature are critical parameters that influence catalyst activity and selectivity.

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of ETFAA

This protocol is adapted from the enantioselective synthesis of related hydroxycarboxylates using chiral rhodium-(amidephosphine-phosphinite) complexes.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Chiral Rhodium-(amidephosphine-phosphinite) catalyst (e.g., [Rh(cod)L]BF₄ where L is a chiral ligand)

-

Anhydrous, distilled Toluene

-

Hydrogen gas (high purity)

-

Stainless-steel autoclave equipped with a magnetic stirrer

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral rhodium catalyst in anhydrous toluene.

-

Autoclave Setup: Add a solution of ethyl 4,4,4-trifluoroacetoacetate (e.g., 3.0 mmol) in anhydrous toluene (4 mL) to the autoclave.

-

Catalyst Addition: Add the chiral rhodium catalyst solution (typically 0.1-1 mol%) to the autoclave.

-

Reaction: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 atm).

-

Incubation: Stir the reaction mixture magnetically at a controlled temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring hydrogen uptake if possible.

-

Work-up: After the reaction, carefully vent the hydrogen gas. Concentrate the reaction solution in vacuo.

-

Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the product for chemical yield and determine the enantiomeric excess (ee) using chiral HPLC or GC.

Data Summary

| Catalyst System | Substrate | Product ee | Yield | Reference |

| Chiral Rh-(amidephosphine-phosphinite) | Ethyl 4,4,4-trifluoroacetoacetate | 91% | High |

Strategy 2: Enzymatic Synthesis

Biocatalysis offers a "green" and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (aqueous media, room temperature, neutral pH) and often exhibit exquisite stereoselectivity. For the synthesis of chiral this compound, two enzymatic strategies are prevalent: asymmetric reduction and kinetic resolution.[7]

Caption: Comparison of enzymatic reduction and resolution pathways.

Asymmetric Reduction with Whole-Cell Biocatalysts

Microorganisms like baker's yeast (Saccharomyces cerevisiae) and other yeast strains contain a variety of ketoreductase (KRED) enzymes that can efficiently reduce ketones.[7][8] Using whole cells is cost-effective as it avoids enzyme purification and provides in situ cofactor regeneration.

Causality and Biphasic System Advantage: A significant challenge in whole-cell biotransformations is the potential toxicity of the substrate or product to the cells at high concentrations. To overcome this, an aqueous-organic biphasic system can be employed.[8] The organic solvent dissolves the substrate and product, acting as a reservoir and limiting their concentration in the aqueous phase where the cells reside. This enhances cell viability and can lead to much higher product titers.[8]

Protocol: Whole-Cell Reduction in a Biphasic System

This protocol is based on the reduction of ETFAA using Saccharomyces uvarum.[8]

Materials:

-

Saccharomyces uvarum SW-58 cells (or other suitable yeast strain)

-

Growth medium (e.g., YM medium)

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Dibutylphthalate (or other biocompatible organic solvent)

-

Phosphate buffer (e.g., pH 7.0)

-

Glucose (as energy source)

Procedure:

-

Cell Culture: Cultivate the yeast cells in the appropriate growth medium until they reach the desired growth phase. Harvest the cells by centrifugation.

-

Reaction Setup: In a reaction vessel, create a biphasic system. For example, combine the aqueous phase (phosphate buffer containing the harvested yeast cells and glucose) and the organic phase (dibutylphthalate containing the substrate, ETFAA). A typical volume ratio might be 1:1 (aqueous:organic).

-

Reaction: Incubate the mixture on a shaker at a controlled temperature (e.g., 30°C) and shaking speed (e.g., 200 rpm).

-

Monitoring: Periodically take samples from the organic phase to monitor the conversion of the substrate and the formation of the product by GC or HPLC.

-

Work-up: After the reaction reaches the desired conversion, separate the organic phase from the aqueous phase.

-

Purification & Analysis: The product can be purified from the organic phase by distillation or chromatography. Analyze for yield and enantiomeric excess.

Data Summary

| Biocatalyst | System | Conversion | Product ee | Reference |

| S. uvarum SW-58 | Aqueous-Dibutylphthalate Biphasic | 85.0% | 85.2% | [8] |

Enzymatic Kinetic Resolution

Kinetic resolution is an effective strategy that starts with a racemic mixture of the chiral alcohol. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one of the two enantiomers at a much faster rate than the other.[9] This results in the separation of the two enantiomers into different chemical forms. For example, using an acyl donor, a lipase like Candida antarctica lipase B (CAL-B) can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.[9]

Strategy 3: Chiral Auxiliary-Based Synthesis